

# Application Notes: Liquid Biopsy for Circulating GD2 Detection in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Neuroblastoma, a common pediatric solid tumor, is characterized by the abundant expression of the disialoganglioside GD2 on the surface of tumor cells.[1][2][3] A phenomenon known as "shedding" allows GD2 to be released from the neuroblastoma cell membrane into the peripheral bloodstream.[1][2] This circulating GD2, along with GD2-expressing circulating tumor cells (CTCs) and extracellular vesicles (EVs), presents a valuable opportunity for minimally invasive liquid biopsies.[4][5][6][7][8] These biopsies can aid in diagnosis, prognosis, monitoring treatment response, and detecting minimal residual disease.[1][4][9][10][11] This document provides detailed application notes and protocols for the detection of circulating GD2 in neuroblastoma.

## **Analytes for GD2 Detection in Liquid Biopsy**

There are several key analytes that can be targeted for the detection of circulating GD2:

- Circulating free GD2: Shed from the surface of neuroblastoma cells, this ganglioside can be directly quantified in plasma or serum.[1][10][11][12][13]
- GD2-positive Circulating Tumor Cells (CTCs): These are intact tumor cells that have detached from the primary tumor and entered the bloodstream.[9][14][15] Their detection and characterization can provide valuable prognostic information.



- GD2-positive Extracellular Vesicles (EVs): These small, membrane-bound particles are released by tumor cells and carry a cargo of proteins, nucleic acids, and lipids, including GD2.[6][7][8][16]
- mRNA of GD2-related enzymes: An indirect method involves quantifying the mRNA of enzymes responsible for GD2 synthesis, such as GD2 synthase, in CTCs or circulating RNA.
   [9]

## **Applications in Research and Drug Development**

- Early Diagnosis and Risk Stratification: Elevated levels of circulating GD2 are associated with high-risk neuroblastoma, MYCN amplification, and metastatic disease, making it a potential biomarker for early detection and risk assessment.[1][11][12]
- Prognostic Biomarker: Higher concentrations of circulating GD2 have been linked to poorer overall survival.[1][11]
- Monitoring Treatment Response: A decrease in circulating GD2 levels during therapy can indicate a positive response to treatment, while an increase may signal disease progression or relapse.[10][12]
- Pharmacodynamic Biomarker: In the context of GD2-targeted therapies, such as anti-GD2 monoclonal antibodies (e.g., dinutuximab) and CAR T-cell therapy, liquid biopsy can be used to monitor target engagement and potential mechanisms of resistance.[17][18][19][20][21]
- Detection of Minimal Residual Disease (MRD): Sensitive detection of low levels of circulating GD2 or GD2-positive CTCs after treatment can indicate the presence of MRD, which is a major cause of relapse.[9]

## **Quantitative Data Summary**

The following tables summarize quantitative data from studies on circulating GD2 detection in neuroblastoma.

Table 1: Circulating GD2 Concentrations in Neuroblastoma Patients vs. Controls



| Analyte               | Patient<br>Cohort                                        | Method         | Median<br>Concentr<br>ation in<br>Patients   | Median<br>Concentr<br>ation in<br>Controls | Fold<br>Change    | Referenc<br>e |
|-----------------------|----------------------------------------------------------|----------------|----------------------------------------------|--------------------------------------------|-------------------|---------------|
| GD2 (C18<br>lipoform) | High-Risk<br>Neuroblast<br>oma at<br>Diagnosis<br>(n=73) | HPLC-<br>MS/MS | 167 nM<br>(range:<br>16.1–1060<br>nM)        | 5.6 nM                                     | 30-fold<br>higher | [1][11]       |
| GD2 (C18<br>lipoform) | Neuroblast<br>oma at<br>Diagnosis<br>(n=83)              | LC-MS/MS       | Significantl<br>y higher<br>than<br>controls | -                                          | -                 | [12][22]      |
| GD2 (C20<br>lipoform) | Neuroblast<br>oma at<br>Diagnosis<br>(n=83)              | LC-MS/MS       | Significantl<br>y higher<br>than<br>controls | -                                          | -                 | [12][22]      |

Table 2: Correlation of Circulating GD2 with Clinical Parameters



| Analyte                  | Clinical<br>Parameter | Correlation                                     | p-value   | Reference |
|--------------------------|-----------------------|-------------------------------------------------|-----------|-----------|
| GD2<br>Concentration     | MYCN<br>Amplification | Significantly higher in MYCN- amplified tumors  | p=0.0088  | [1][11]   |
| GD2<br>Concentration     | High-Risk<br>Disease  | Significantly<br>higher in high-<br>risk tumors | p<0.00001 | [1][11]   |
| GD2<br>Concentration     | INSS Stage 4          | Significantly<br>higher in Stage 4<br>tumors    | p<0.00001 | [1][11]   |
| GD2<br>Concentration     | Survival              | Higher in patients who died                     | p=0.034   | [1][11]   |
| C18 GD2<br>Concentration | Stage M Disease       | Significantly<br>higher                         | -         | [12]      |
| C20 GD2<br>Concentration | Stage M Disease       | Significantly<br>higher                         | -         | [12]      |
| C18 GD2<br>Concentration | Deceased<br>Patients  | Significantly<br>higher                         | -         | [12]      |
| C20 GD2<br>Concentration | Deceased<br>Patients  | Significantly<br>higher                         | -         | [12]      |
| C18 GD2<br>Concentration | MYCN<br>Amplification | Significantly<br>higher                         | -         | [12]      |
| C20 GD2<br>Concentration | MYCN<br>Amplification | Significantly<br>higher                         | -         | [12]      |

## **Experimental Protocols**

Protocol 1: Quantification of Circulating GD2 using High-Performance Liquid Chromatography-Tandem



## Mass Spectrometry (HPLC-MS/MS)

This protocol is based on a validated method for quantifying the C18 and C20 lipoforms of GD2 in human plasma or serum.[23]

- 1. Sample Collection and Preparation:
- Collect peripheral blood in serum separator tubes or EDTA tubes.
- Process blood to obtain serum or plasma within 2-4 hours of collection.
- Store samples at -80°C until analysis.
- 2. Internal Standard Preparation:
- Prepare a stock solution of a suitable internal standard, such as deuterated-GM1, in methanol.
- 3. Sample Extraction:
- To 30 μL of plasma or serum, add the internal standard solution in methanol.[12][22]
- Vortex the mixture to precipitate proteins.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant containing the extracted gangliosides to a clean tube.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase.
- 4. HPLC Separation:
- Column: Phenomenex Kinetex C18 column.[23]
- Mobile Phase A: Ammonium acetate buffer.[23]
- Mobile Phase B: Methanol and isopropanol.[23]
- Gradient: A gradient elution program is used to separate the GD2 lipoforms.
- Flow Rate: A typical flow rate is 0.5 mL/min.
- Injection Volume: 10-20 μL.
- 5. Mass Spectrometry Detection:
- Instrument: A triple quadrupole mass spectrometer (e.g., AB Sciex 4500 QTRAP) is used.
   [23]
- Ionization Mode: Negative ion mode electrospray ionization (ESI).[23]



- Multiple Reaction Monitoring (MRM):
- Monitor the transition of the doubly charged precursor ions to a specific product ion.
- GD2 C18 precursor ion: m/z 836.8.[23]
- GD2 C20 precursor ion: m/z 850.8.[23]
- Product ion (for both lipoforms): m/z 290.0.[23]

#### 6. Quantification:

- Construct a calibration curve using a human brain-derived GD2 standard containing a mixture of C18 and C20 lipoforms.[23]
- The concentration of GD2 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

#### Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for GD2 quantification by HPLC-MS/MS.

# Protocol 2: Detection of GD2-Positive Circulating Tumor Cells (CTCs) by Flow Cytometry

This protocol outlines a general method for identifying and quantifying GD2-positive CTCs in peripheral blood or bone marrow.

- 1. Sample Collection:
- Collect peripheral blood or bone marrow aspirates in tubes containing an anticoagulant (e.g., EDTA or heparin).
- 2. Red Blood Cell Lysis and Leukocyte Depletion (Optional but Recommended):



- Use a red blood cell lysis buffer to remove erythrocytes.
- To enrich for CTCs, perform leukocyte depletion using immunomagnetic beads targeting a pan-leukocyte marker like CD45.

#### 3. Cell Staining:

- Blocking: Incubate cells with a blocking buffer (e.g., Fc block) to prevent non-specific antibody binding.
- Antibody Cocktail: Incubate cells with a cocktail of fluorescently labeled antibodies:
- Neuroblastoma Markers (non-GD2): To positively identify neuroblastoma cells (e.g., anti-HSAN).[24]
- Anti-GD2 Antibody: To specifically detect GD2 expression (e.g., dinutuximab).[3][24]
- Leukocyte Marker: To exclude leukocytes (e.g., anti-CD45).[14][15][24]
- Viability Dye: To exclude dead cells.
- Incubation: Incubate for 30-60 minutes at 4°C in the dark.
- Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

#### 4. Flow Cytometry Analysis:

- Instrument: A multi-color flow cytometer.
- Gating Strategy:
- Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters.
- Gate on viable cells using the viability dye.
- Gate on the CD45-negative population to exclude leukocytes.[14][15][24]
- From the CD45- population, identify neuroblastoma cells based on the positive staining for the specific neuroblastoma marker (e.g., HSAN+).[24]
- Within the neuroblastoma cell population, quantify the percentage of GD2-positive cells and the median fluorescence intensity (MFI) of GD2 expression.[24]

#### Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for GD2+ CTC detection by flow cytometry.

## Protocol 3: RT-qPCR for GD2 Synthase mRNA

This is an indirect method to infer the presence of GD2-expressing cells.

- 1. Sample Collection and RNA Extraction:
- Isolate CTCs or extract total cell-free RNA from plasma.
- Use a commercial RNA extraction kit following the manufacturer's instructions.
- 2. Reverse Transcription:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- 3. Real-Time Quantitative PCR (RT-qPCR):
- Primers and Probes: Design or use validated primers and a fluorescently labeled probe specific for the GD2 synthase gene (B4GALNT1).
- Reaction Mix: Prepare a reaction mix containing cDNA, primers, probe, and qPCR master mix.
- Thermocycling: Perform qPCR on a real-time PCR instrument.
- Quantification: Determine the expression level of GD2 synthase mRNA relative to a housekeeping gene. Droplet digital PCR (ddPCR) can also be used for more sensitive and absolute quantification.[9][25][26][27][28][29]

Logical Relationship Diagram:





Click to download full resolution via product page

Caption: Logic of indirect GD2 detection via RT-qPCR.

## **Concluding Remarks**

Liquid biopsy for the detection of circulating GD2 is a rapidly evolving field with significant potential to improve the management of neuroblastoma patients. The methods described in these application notes provide a framework for researchers and clinicians to implement these powerful techniques. The choice of method will depend on the specific research question, available resources, and the need for quantitative versus qualitative data. As technology continues to advance, the sensitivity and clinical utility of these assays are expected to further increase, paving the way for more personalized and effective treatment strategies for children with neuroblastoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of GD2 as a diagnostic and prognostic tumor marker in neuroblastoma (literature review) | Ivanov | Russian Journal of Pediatric Hematology and Oncology [journal.nodgo.org]
- 3. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on liquid biopsies in neuroblastoma for treatment response, relapse and recurrence assessment PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Liquid Biopsy in Neuroblastoma: A Scoping Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Target antigen-displaying extracellular vesicles boost CAR T cell efficacy in cell and mouse models of neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in liquid biopsy in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. cbtn.org [cbtn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Circulating and Disseminated Neuroblastoma Cells Using the ImageStream Flow Cytometer for Use as Predictive and Pharmacodynamic Biomarkers PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Extracellular vesicles in neuroblastoma: role in progression, resistance to therapy and diagnostics [frontiersin.org]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. GD2-targeting CAR T cells in high-risk neuroblastoma: a phase 1/2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CAR T Cell Therapy for Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 20. oncnursingnews.com [oncnursingnews.com]
- 21. Long-Term GD2 CAR-T Cell Therapy In Neuroblastoma SIIT Blog | SIIT | IT Training | Technical Certification Courses Online [siit.co]
- 22. Detection of plasma circulating GD2 ganglioside in patients with neuroblastoma and agematched healthy children. Diagnostic and prognostic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. selectscience.net [selectscience.net]
- 27. m.youtube.com [m.youtube.com]
- 28. Denaturation-Enhanced Droplet Digital PCR for Liquid Biopsies PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- To cite this document: BenchChem. [Application Notes: Liquid Biopsy for Circulating GD2
  Detection in Neuroblastoma]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8261863#liquid-biopsy-for-circulating-gd2-detection-in-neuroblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com